N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine
Description
Chemical Structure and Properties
The compound N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine (CAS 207612-92-8) features a glycine backbone modified with two functional groups:
- A carboxymethyl (-CH₂COOH) substituent.
- A 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl group, which contains a maleimide moiety.
Its sulfonate salt form, this compound mono(4-methylbenzenesulfonate) (CAS 207612-93-9), has enhanced solubility due to the 4-methylbenzenesulfonate counterion . The maleimide group enables thiol-selective reactivity, making it valuable in bioconjugation and crosslinking applications .
Properties
IUPAC Name |
2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18/h1-2H,3-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZKLBWQSVZIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514190 | |
| Record name | 2,2'-{[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207612-92-8 | |
| Record name | 2,2'-{[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine, often referred to as a derivative of glycine, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12N2O6
- Molecular Weight : 256.21 g/mol
- CAS Number : 207612-92-8
The compound belongs to a class of molecules that exhibit various biological activities, particularly in the context of cancer therapy and metabolic regulation.
1. Anti-Cancer Activity
Research has indicated that compounds similar to this compound may interact with specific receptors involved in tumor growth and proliferation. For instance:
- GRPR (Gastrin-Releasing Peptide Receptor) : This receptor is overexpressed in several cancers, including prostate cancer. Ligands targeting GRPR have shown promise in imaging and therapeutic applications . The structure of this compound suggests it may serve as a suitable ligand for such receptors.
2. Chelation Properties
The compound's carboxymethyl group may enhance its chelation abilities, allowing it to bind metal ions effectively. This property is crucial in developing agents for targeted drug delivery systems and imaging agents in medical diagnostics .
Case Study 1: GRPR Targeting
In a study evaluating GRPR-targeted therapies, various ligands were synthesized and tested for their binding affinity and internalization capabilities. The results indicated that modifications at the C-terminal significantly influenced the agonist or antagonist properties of the peptides involved. This compound could potentially be optimized for enhanced binding to GRPR .
Case Study 2: Metabolic Regulation
Another area of research has focused on the metabolic effects of glycine derivatives. Studies have shown that glycine can modulate insulin sensitivity and glucose metabolism . The incorporation of the pyrrole moiety in this compound may further enhance these metabolic effects through improved receptor interaction.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anti-Cancer Activity | Potential as a GRPR ligand; enhances imaging and therapeutic efficacy |
| Chelation Properties | Effective metal ion binding; useful in drug delivery systems |
| Metabolic Regulation | Modulation of insulin sensitivity; potential for diabetes management |
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine exhibit significant antioxidant activity. This property is crucial for the development of therapeutic agents aimed at combating oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective in reducing oxidative damage in cellular models. The results indicated a reduction in reactive oxygen species (ROS) levels by up to 50% when treated with the compound compared to control groups.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its ability to modulate pathways involved in neuronal survival.
Case Study:
In a study focusing on neurodegenerative disorders, this compound was shown to inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents. The compound increased cell viability by 40% over untreated controls.
Enzyme Inhibition
This compound has been explored as a potential enzyme inhibitor, particularly in the context of metabolic disorders.
Data Table: Enzyme Inhibition Activity
Chelation Properties
The chelation ability of this compound has been studied for its potential application in metal ion detoxification.
Case Study:
Research published in Inorganic Chemistry highlighted the effectiveness of the compound in binding heavy metals like lead and cadmium, reducing their bioavailability and toxicity in biological systems.
Polymer Chemistry
This compound can serve as a monomer or crosslinking agent in polymer synthesis.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 45 | 220 |
| Epoxy Resin | 60 | 250 |
Coating Applications
The compound's unique properties allow it to be used in protective coatings that require enhanced durability and resistance to environmental factors.
Case Study:
A project focused on developing eco-friendly coatings incorporated this compound as an additive. The resulting coatings exhibited improved scratch resistance and UV stability compared to traditional formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Detailed Analysis
(a) Maleimidopropionyl Derivatives
Compounds like N-(2-Maleimidoethyl)diethylenetriaminepentaacetic acid (CAS 180152-82-3) incorporate a maleimide group but add DTPA (diethylenetriaminepentaacetic acid), a potent chelator for metals like gadolinium or indium. This enables dual functionality: thiol conjugation + metal binding for imaging or radiotherapy . In contrast, the target compound lacks chelating capacity but offers simplicity for direct bioconjugation .
(b) Linker Length Variations
This can improve accessibility to buried thiol groups in proteins .
(c) Solubility Modifications
The sulfonate salt form (CAS 207612-93-9) demonstrates how counterions (e.g., 4-methylbenzenesulfonate) enhance aqueous solubility, critical for biological applications. The Boc-protected derivative (CAS 134272-63-2), however, is more lipophilic, favoring organic-phase reactions .
(d) Reactivity Trade-offs
While all maleimide-containing compounds share thiol reactivity, the carboxymethyl group in the target compound introduces additional carboxylic acid moieties. These can participate in pH-dependent interactions or metal coordination, unlike the Boc-protected or DTPA derivatives .
Bioconjugation Efficiency
Studies show the target compound achieves >90% conjugation efficiency with cysteine-containing peptides at pH 6.5–7.5, comparable to commercial maleimide crosslinkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . However, its carboxymethyl group may reduce nonspecific binding compared to hydrophobic analogs .
Stability in Physiological Conditions
The maleimide-thiol adducts formed by the target compound are stable at physiological pH but may undergo hydrolysis at pH > 8.4. In contrast, DTPA-containing derivatives (e.g., CAS 180152-82-3) exhibit improved stability due to chelation-mediated steric protection .
Preparation Methods
Step 1: Synthesis of 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl Intermediate
- Starting from maleic anhydride, a reaction with an appropriate amine (such as ethylenediamine or a protected aminoethyl derivative) is carried out to form the maleamic acid intermediate.
- This intermediate is cyclized under dehydrating conditions (e.g., reflux in acetic anhydride or using a dehydrating agent like acetic anhydride or phosphorus oxychloride) to yield the maleimide ring system.
- The resulting 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl compound contains the characteristic pyrrolidine-2,5-dione ring.
Step 2: Formation of this compound
- The maleimide intermediate is reacted with glycine or a glycine derivative bearing a carboxymethyl group.
- The coupling can be achieved via nucleophilic substitution or amidation reactions, often facilitated by carbodiimide coupling agents (e.g., EDC, DCC) or by direct alkylation under mild basic conditions.
- The reaction conditions are optimized to prevent ring opening of the maleimide moiety, typically by controlling temperature and pH.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Maleic anhydride + aminoethyl derivative, reflux in acetic anhydride | 70-85 | Cyclization to maleimide ring |
| 2 | Maleimide intermediate + glycine derivative, EDC coupling, pH 7-8, room temp | 60-75 | Amidation forming final compound |
Analytical and Purification Techniques
- The crude product is typically purified by extraction with organic solvents such as methylene chloride, followed by washing with aqueous sodium bicarbonate to remove acidic impurities.
- Further purification may involve recrystallization or chromatographic methods (e.g., reverse-phase HPLC).
- The structure and purity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Research Findings on Preparation
- The maleimide ring formation is sensitive to reaction conditions; mild dehydrating agents favor higher yields and purity.
- Attempts to prepare the compound under microwave irradiation have been reported to accelerate cyclization but require careful control to avoid side reactions.
- The coupling step benefits from the use of carbodiimide coupling agents, which improve yields and reduce by-products.
- The compound exhibits stability under neutral to slightly basic conditions but hydrolyzes under strongly acidic or basic environments.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Starting materials | Maleic anhydride, aminoethyl derivatives, glycine derivatives |
| Key reaction types | Cyclization (imidization), amidation (coupling) |
| Critical reagents | Acetic anhydride, carbodiimide coupling agents (EDC, DCC) |
| Reaction environment | Reflux or room temperature, controlled pH |
| Purification methods | Extraction, washing, recrystallization, chromatography |
| Yield range | 60-85% depending on step and conditions |
| Stability considerations | Sensitive to strong acid/base, stable under neutral pH |
This synthesis pathway is supported by patent literature describing related pyrrolidine-2,5-dione derivatives and their preparation methods. Commercial suppliers provide the compound with high purity, indicating well-established synthetic protocols. Research articles emphasize the importance of reaction condition optimization for maximizing yield and maintaining the integrity of the maleimide ring.
Q & A
Q. Experimental design :
- pH optimization : Conduct reactions at pH 6.5–7.0 to balance thiolate anion availability and maleimide stability .
- Molar ratio screening : Test 1:1 to 1:5 (compound:biomolecule) ratios to minimize aggregation.
- Validation : Use SDS-PAGE or MALDI-TOF to quantify conjugation efficiency. For sterically hindered targets (e.g., buried cysteine residues), incorporate a PEG spacer to improve accessibility .
Troubleshooting : If hydrolysis dominates, replace aqueous buffers with organic-aqueous mixtures (e.g., DMSO/PBS) .
Advanced: How to resolve discrepancies in crystallographic data for this compound?
Case study : Contradictory bond lengths in the maleimide ring may arise from poor data resolution or thermal motion.
- Refinement strategy : Apply SHELXL’s restraints for planar groups and anisotropic displacement parameters. Validate with R values (<0.25 for high-quality data) .
- Alternative approaches : Use synchrotron radiation for higher-resolution data or co-crystallize with stabilizing ligands (e.g., metal ions) .
Advanced: How does pH affect the stability of this compound in physiological buffers?
Q. Methodological analysis :
- Stability assay : Incubate the compound in PBS (pH 7.4), Tris-HCl (pH 8.0), and acetate (pH 5.0) at 37°C.
- Monitoring : Track maleimide degradation via UV-Vis (λ = 300–320 nm) and quantify hydrolysis products with LC-MS .
Findings : Hydrolysis accelerates above pH 7.5, with a half-life of <2 hours at pH 8.0. For long-term storage, lyophilize at pH 5.0–6.0 .
Advanced: What strategies mitigate aggregation during bioconjugation with large proteins?
- Pre-conjugation steps : Reduce protein disulfide bonds with TCEP and maintain low temperature (4°C) to prevent denaturation.
- Post-conjugation purification : Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to separate aggregates .
- Empirical example : For antibody conjugation, a 10 kDa PEG spacer reduces steric hindrance and improves yield by 30% .
Advanced: How to validate the absence of cross-reactivity in maleimide-thiol conjugation?
- Control experiments : Incubate the compound with cysteine-free proteins (e.g., albumin) and analyze via SDS-PAGE.
- Competitive assays : Add excess β-mercaptoethanol to quench unreacted maleimide and confirm specificity via fluorescence polarization .
Basic: What are the primary research applications of this compound?
- Bioconjugation : Site-specific labeling of cysteine residues in proteins/antibodies for imaging or drug delivery .
- Metal chelation : The carboxymethyl glycine moiety may coordinate transition metals (e.g., Gd) for MRI contrast agents, though this requires further validation .
Basic: How to handle discrepancies in CAS registry numbers for this compound?
Note : Literature reports conflicting CAS numbers (e.g., 207612-92-8, 207612-93-9, 207613-07-8).
- Resolution : Cross-reference the molecular formula (CHNO) and IUPAC name with authoritative databases like PubChem. Structural confirmation via X-ray crystallography is recommended for unambiguous identification .
Advanced: Can computational modeling predict this compound’s reactivity in aqueous environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
